2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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Overview
Description
2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is an organic compound that features a methoxyphenoxy group and a pyridinylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves the reaction of 4-methoxyphenol with 2-chloromethylpyridine to form an intermediate, which is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of butylamine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyridinylmethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.
Uniqueness
2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is unique due to its combination of a methoxyphenoxy group and a pyridinylmethyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-16(22-15-9-7-14(21-2)8-10-15)17(20)19-12-13-6-4-5-11-18-13/h4-11,16H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSACKPJUARSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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